
Bis(benzonitrile)palladium chloride
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Overview
Description
Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂; CAS 14220-64-5) is a square-planar palladium(II) complex where two benzonitrile (PhCN) ligands coordinate to a palladium center alongside two chloride ions. It is a yellow crystalline solid with a molecular weight of 383.57 g/mol and a palladium content of ~27.7% . The compound is insoluble in water but soluble in polar organic solvents like dimethylformamide (DMF) and dichloromethane .
Synthesis:
PdCl₂(PhCN)₂ is typically synthesized by reacting palladium(II) chloride (PdCl₂) with excess benzonitrile under reflux conditions. This reaction replaces chloride ligands with benzonitrile, forming a stable complex .
Applications:
It serves as a versatile catalyst precursor in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), cyclometallation, and phthalocyanine synthesis . Its labile benzonitrile ligands facilitate ligand exchange, enabling reactivity in diverse catalytic cycles .
Preparation Methods
Standard Synthesis via Palladium Dichloride and Benzonitrile
The most widely documented method involves dissolving palladium(II) chloride (PdCl₂) in benzonitrile under controlled thermal conditions .
Procedure
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Dissolution : PdCl₂ is combined with excess benzonitrile and heated to 100°C, forming a dark orange solution.
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Crystallization : The solution is filtered hot to remove undissolved residues, then cooled to room temperature.
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Precipitation : Addition of a low-boiling petroleum ether or cyclohexane induces crystallization.
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Isolation : The resulting yellow-brown crystals are vacuum-filtered, washed with ether, and dried under reduced pressure .
Key Data
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Purity : Confirmed via elemental analysis (C: 54.27%, H: 7.97%, Pd: 15.03%) .
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Solubility : Soluble in chloroform, toluene, and acetone; insoluble in water .
Alternative Route Using Palladium Metal
A patent describes an unconventional approach starting with palladium powder instead of PdCl₂ :
Procedure
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Activation : Palladium metal is dissolved in aqua regia (HCl:HNO₃, 3:1) to generate a reactive palladium species.
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Ligand Addition : The solution is mixed with benzonitrile, followed by distillation to remove residual moisture.
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Reaction : Heating at 80–100°C for 1 hour ensures complete coordination.
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Purification : The product is precipitated using an organic solvent (e.g., hexane) and dried .
Advantages
Role of Base Additives and Solvent Optimization
While the standard method requires no base, studies on analogous palladium complexes highlight the impact of organic bases (e.g., triethylamine) and solvent choice :
Modified Protocol (Based on Patent CN114907415A)
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Ligand Dissolution : 4-Di-tert-butylphosphine-N,N-dimethylaniline is dissolved in toluene under anaerobic conditions.
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Palladium Addition : PdCl₂ is introduced, followed by triethylamine to facilitate ligand substitution.
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Reaction Conditions : Stirring at 70–95°C for 2–4 hours.
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Workup : Cooling, filtration, and vacuum drying yield the product .
Critical Parameters
Crystallization and Stability Considerations
This compound exhibits lability, reverting to PdCl₂ in noncoordinating solvents . Cocrystallization studies reveal:
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Cluster Formation : In p-xylene, Pd₆Cl₁₂ clusters interleave with (PhCN)₂PdCl₂ molecules .
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Stability Enhancements : Use of aromatic solvents (e.g., benzene) prevents decomposition .
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Cross-Coupling Reactions
PdCl₂(NCC₆H₅)₂ is a precursor for Suzuki, Heck, and Stille couplings. It generates active Pd(0) species in situ, facilitating aryl-aryl or aryl-alkyl bond formation.
Mechanistic Insight :
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Oxidative Addition : Pd(0) inserts into carbon-halogen bonds.
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Transmetallation : Organometallic reagent transfers its organic group to Pd.
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Reductive Elimination : Forms the final coupled product, regenerating Pd(0) .
Cyclization Reactions
The compound catalyzes cyclization processes to form cyclic structures, such as butenolides and allylic amides.
Key Examples:
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δ-Acetylenic Carboxylic Acids → Butenolides :
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Nazarov Cyclization of α-Alkoxy Dienones :
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Allylic Imidate Rearrangement → Allylic Amides :
Aza-Michael Addition
PdCl₂(NCC₆H₅)₂ facilitates the conjugate addition of carbamates to enones, forming β-amino carbonyl compounds.
Diamination of Conjugated Dienes
This reaction introduces two amine groups across a diene system.
C–H Activation
The complex activates inert C–H bonds in indoles and related heterocycles for functionalization.
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Example : Direct arylation of indoles with aryl iodides.
Alkynylation of α-Halo Carbonyl Compounds
PdCl₂(NCC₆H₅)₂ enables Stille-type cross-coupling to form C(sp)–C(sp³) bonds.
Stereoselective α-O-Glycosidation
The catalyst promotes stereocontrolled glycosylation of glycals with alcohols.
Three-Component Reactions
A Michael addition-cyclization-coupling cascade generates polycyclic structures.
Mechanistic Studies
Hammett analysis of transmetallation steps (σ = +0.48) indicates electron-withdrawing groups accelerate reactivity . Reductive elimination is faster than transmetallation, making the latter rate-determining in cross-couplings .
Scientific Research Applications
Catalysis
Cross-Coupling Reactions
Bis(benzonitrile)palladium chloride is primarily utilized as a catalyst in cross-coupling reactions, including:
- Suzuki Coupling: Facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides.
- Stille Coupling: Involves coupling organostannanes with halides to form complex organic molecules.
- Heck Reaction: Catalyzes the reaction of alkenes with aryl halides to produce substituted alkenes.
These reactions are essential in the synthesis of pharmaceuticals and agrochemicals, allowing chemists to construct complex molecular architectures efficiently .
Material Science
Development of Advanced Materials
In material science, this compound contributes to:
- Polymer Synthesis: Acts as a catalyst in the polymerization processes, enhancing the properties of polymers.
- Nanomaterials: Facilitates the synthesis of nanoparticles with specific functionalities, which are vital in electronics and photonics.
The ability of this compound to mediate chemical transformations at the molecular level makes it invaluable for developing new materials with tailored properties .
Pharmaceutical Development
Drug Synthesis
The compound plays a crucial role in pharmaceutical research by:
- Enabling efficient synthesis routes for biologically active compounds.
- Supporting the development of novel therapeutic agents through its catalytic capabilities.
Research has shown that this compound can be employed in synthesizing complex drug molecules that are otherwise difficult to obtain using traditional methods .
Environmental Chemistry
Pollutant Degradation
In environmental applications, this compound is used to catalyze reactions aimed at degrading pollutants. This includes:
- Degradation of Organic Pollutants: Catalyzes reactions that break down harmful organic compounds into less toxic substances.
- Cleaner Production Methods: Its use in catalysis promotes greener chemical processes, reducing waste and energy consumption during manufacturing.
These capabilities contribute significantly to sustainable practices in industrial chemistry .
Electrochemistry
Applications in Sensors and Batteries
The compound's catalytic properties extend to electrochemical applications:
- Sensors: Used in the development of sensors that detect various analytes due to its ability to facilitate electron transfer reactions.
- Batteries: Enhances the performance of batteries by improving charge transfer efficiency.
This versatility makes this compound a valuable component in advancing electrochemical technologies .
Data Tables
Application Area | Specific Uses | Key Benefits |
---|---|---|
Catalysis | Cross-coupling reactions (Suzuki, Stille) | Efficient carbon-carbon bond formation |
Material Science | Polymer and nanomaterial synthesis | Tailored material properties |
Pharmaceutical Development | Synthesis of therapeutic agents | Streamlined drug discovery processes |
Environmental Chemistry | Pollutant degradation | Supports sustainable chemical practices |
Electrochemistry | Sensors and battery applications | Improved efficiency and performance |
Case Studies
- Antimicrobial Applications : A study demonstrated that this compound was effective in synthesizing phthalocyanine derivatives that showed significant antibacterial activity against resistant strains like Staphylococcus aureus and Escherichia coli. This highlights its potential in developing new antimicrobial therapies .
- Greener Amine Synthesis : Research indicates that this compound facilitates greener synthesis routes for amines from terminal olefins via Wacker oxidation followed by transfer hydrogenation. This method reduces waste and enhances reaction efficiency .
- Nanoparticle Synthesis : The use of this compound in synthesizing palladium nanoparticles has been documented. These nanoparticles exhibit unique catalytic properties beneficial for various industrial applications .
Mechanism of Action
The mechanism by which bis(benzonitrile)palladium chloride exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Similar Palladium Compounds
Key Similar Compounds
The following palladium(II) complexes are structurally or functionally related to PdCl₂(PhCN)₂:
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
Palladium(II) acetate (Pd(OAc)₂)
Palladium(II) chloride (PdCl₂)
Comparative Analysis
Table 1: Properties and Performance Comparison
Detailed Findings
Ligand Lability and Reactivity :
- PdCl₂(PhCN)₂ exhibits greater ligand lability compared to PdCl₂(PPh₃)₂, where strong Pd–P bonds reduce reactivity in ligand-exchange-driven catalysis. This makes PdCl₂(PhCN)₂ more effective in Suzuki couplings (48% yield with dppb ligand) compared to Pd(PPh₃)₄, which failed in similar conditions .
- In contrast, PdCl₂(MeCN)₂ is less stable at high temperatures, limiting its use in reactions requiring prolonged heating .
Synthetic Utility :
- PdCl₂(PhCN)₂ achieved 84–92% yields in phthalocyanine synthesis due to its compatibility with DMF at 70°C, outperforming PdCl₂ alone, which requires additional ligands .
- Pd(OAc)₂ excels in C–H activation but is less effective in cross-couplings without phosphine ligands .
Cost and Accessibility: PdCl₂(PhCN)₂ is commercially available (e.g., Santa Cruz Biotechnology, $50/g) and easier to handle than air-sensitive Pd(PPh₃)₂Cl₂ . PdCl₂ is the cheapest precursor but requires ligand modification for catalytic activity .
Reaction-Specific Performance :
- In acetylation reactions, PdCl₂(PhCN)₂ provided 40% yield, whereas PdCl₂(PPh₃)₂ gave higher yields but required stricter anhydrous conditions .
Q & A
Basic Research Questions
Q. What is the standard synthesis protocol for bis(benzonitrile)palladium chloride, and how can purity be verified?
this compound is typically synthesized by reacting palladium(II) chloride (PdCl₂) with benzonitrile (PhCN) in a solvent such as benzene or acetonitrile under reflux conditions. The reaction proceeds as: PdCl₂ + 2 PhCN → PdCl₂(PhCN)₂ After refluxing (e.g., 16–20 hours), the product is isolated as a yellow-brown solid via filtration and dried under vacuum. Purity can be confirmed using elemental analysis (to verify Pd and Cl content) and spectroscopic methods like NMR or FT-IR to confirm ligand coordination .
Q. What are the critical physical properties of this compound relevant to laboratory handling?
The compound is a yellow powder with a molecular weight of 383.57 g/mol, insoluble in water but soluble in organic solvents like dichloromethane or toluene. It has a melting point of ~131°C and must be stored in a tightly sealed container under inert conditions (e.g., argon) at 2–8°C to prevent decomposition . The Pd content (~27.2%) is a key metric for stoichiometric calculations in catalytic applications .
Q. How should researchers safely handle this compound in the laboratory?
Safety protocols include:
- Using gloves, lab coats, and eye protection to avoid skin/eye contact.
- Working in a fume hood to minimize inhalation risks.
- Storing the compound away from oxidizing agents and moisture to prevent hazardous reactions (e.g., decomposition to toxic Pd oxides or HCl release) . Spills should be contained with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How does the choice of solvent influence the catalytic activity of this compound in cross-coupling reactions?
The compound’s solubility and stability vary with solvent polarity. In non-polar solvents (e.g., benzene), it maintains its square-planar structure, enabling ligand exchange crucial for catalysis. Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk ligand dissociation, reducing catalytic efficiency. Researchers should optimize solvent choice based on reaction kinetics and byproduct analysis via GC-MS or HPLC .
Q. What experimental strategies can resolve contradictions in reported decomposition temperatures of this compound?
Discrepancies in decomposition data (e.g., 131°C vs. higher values) may arise from impurities, moisture, or measurement techniques. To address this:
- Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air).
- Compare results with differential scanning calorimetry (DSC) to identify exothermic/endothermic events.
- Pre-dry samples and use high-purity batches to minimize variability .
Q. How can researchers optimize ligand substitution in this compound for tailored catalytic applications?
The labile benzonitrile ligands can be replaced with stronger donors (e.g., PPh₃, NH₃) to modulate reactivity. Key steps include:
- Monitoring ligand exchange via UV-Vis spectroscopy to track coordination changes.
- Testing catalytic performance in model reactions (e.g., Suzuki-Miyaura coupling) with varying ligand ratios.
- Analyzing turnover numbers (TON) and activation energy barriers to identify optimal conditions .
Q. What are the limitations of this compound in asymmetric catalysis, and how can they be mitigated?
The compound’s symmetric structure limits its use in enantioselective reactions. Solutions include:
- Introducing chiral ligands (e.g., BINAP) during catalysis to induce asymmetry.
- Combining with co-catalysts (e.g., chiral amines) to enhance stereocontrol.
- Characterizing enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. Methodological Considerations
Q. How should experimental procedures for this compound be documented to ensure reproducibility?
Follow guidelines for reporting in chemistry journals:
- Detail solvent purity, reaction temperatures, and inert atmosphere conditions.
- Include characterization data (e.g., Pd content, melting point) in supplementary materials.
- Reference established protocols (e.g., ligand exchange from PdCl₂) and validate with control experiments .
Q. What analytical techniques are critical for studying the stability of this compound under reaction conditions?
Properties
Molecular Formula |
C14H10Cl2N2Pd |
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Molecular Weight |
383.6 g/mol |
IUPAC Name |
benzonitrile;palladium(2+);dichloride |
InChI |
InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
WXNOJTUTEXAZLD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
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